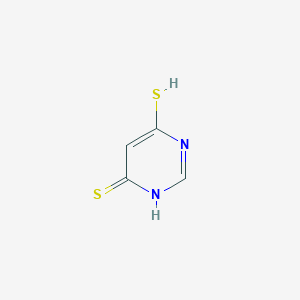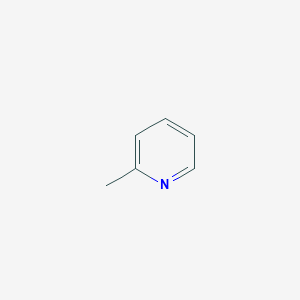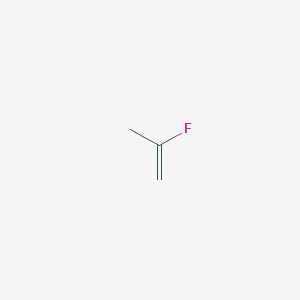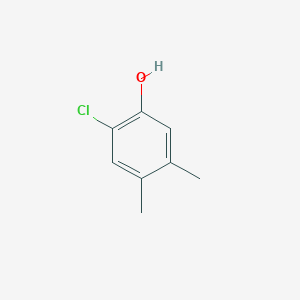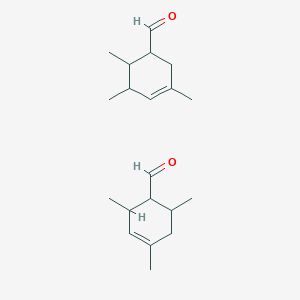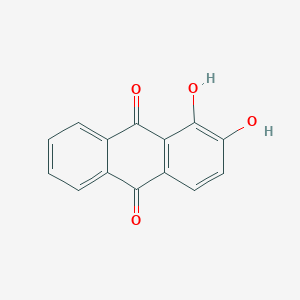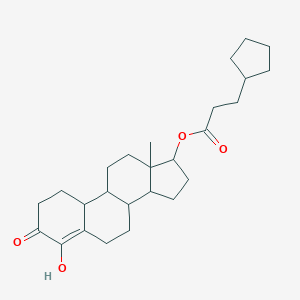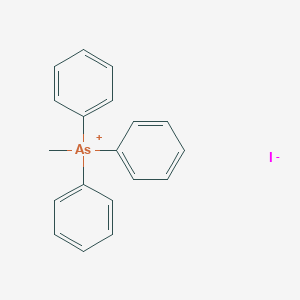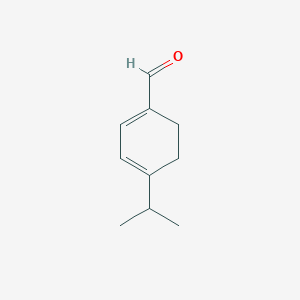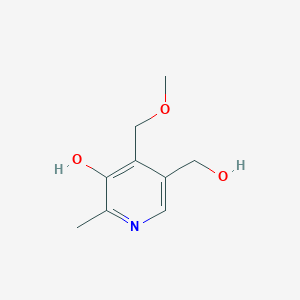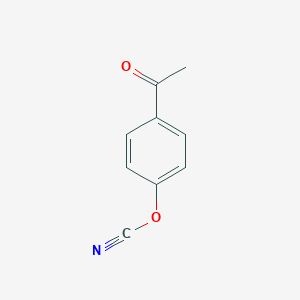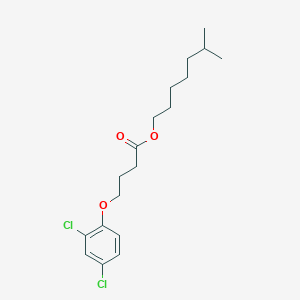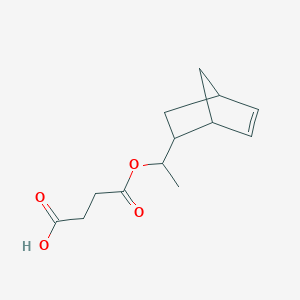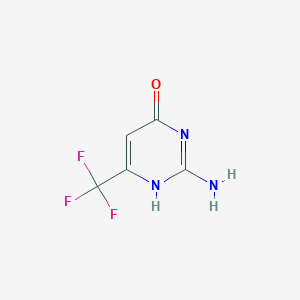![molecular formula C12H10N4 B075752 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1501-13-9](/img/structure/B75752.png)
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both pyrrole and pyrimidine rings. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various molecular targets in the cell. For example, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and is a target for anti-cancer drugs.
生化学的および生理学的効果
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to inhibit the replication of the hepatitis C virus.
実験室実験の利点と制限
One of the advantages of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the research of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One potential direction is the development of new drugs based on the compound for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of new drugs based on the compound for the treatment of various types of cancer. Additionally, the compound could be further studied for its potential applications in the treatment of viral infections, such as hepatitis C. Finally, the compound could be further studied to better understand its mechanism of action and to identify new molecular targets for drug development.
科学的研究の応用
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, the compound has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
特性
CAS番号 |
1501-13-9 |
|---|---|
製品名 |
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H3,13,14,15,16) |
InChIキー |
NQKXWFXNLQYDHZ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CN=C3C2=C(NC=N3)N |
SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N |
正規SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N |
その他のCAS番号 |
1501-13-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

